(4-Iodophenyl)diphenylsulfonium triflate

Catalog No.
S1923573
CAS No.
255056-46-3
M.F
C19H14F3IO3S2
M. Wt
538.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Iodophenyl)diphenylsulfonium triflate

CAS Number

255056-46-3

Product Name

(4-Iodophenyl)diphenylsulfonium triflate

IUPAC Name

(4-iodophenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C19H14F3IO3S2

Molecular Weight

538.3 g/mol

InChI

InChI=1S/C18H14IS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1

InChI Key

WHQDLCHSPLKATA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound (4-Iodophenyl)diphenylsulfonium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(4-Iodophenyl)diphenylsulfonium triflate (CAS 255056-46-3) is a highly specialized triarylsulfonium salt functioning primarily as a high-efficiency photoacid generator (PAG) and a premium precursor for nucleophilic aromatic radiofluorination. Structurally, it combines a superacid-generating triflate counterion with an iodine-substituted phenyl ring. This heavy-atom substitution fundamentally alters its interaction with extreme ultraviolet (EUV) radiation, dramatically increasing its absorption cross-section and secondary electron generation compared to standard unsubstituted sulfonium salts [1]. Concurrently, in radiochemistry, the diphenylsulfonium moiety serves as an exceptional leaving group for [18F]fluoride substitution, while the iodine atom remains unreactive during radiofluorination, providing a critical handle for downstream palladium-catalyzed cross-coupling [2]. With a thermal decomposition threshold suitable for standard processing (mp 155-160 °C), it is a critical procurement choice for advanced photoresist formulation and modular positron emission tomography (PET) tracer synthesis.

Substituting (4-Iodophenyl)diphenylsulfonium triflate with the industry-standard triphenylsulfonium triflate (TPS-Tf) results in catastrophic performance drops in both of its primary applications. In EUV lithography, unsubstituted TPS-Tf lacks a heavy-atom absorber; because carbon and hydrogen have negligible EUV absorption cross-sections compared to iodine, the generic baseline requires a significantly higher radiation dose to generate the same acid yield, reducing scanner throughput [1]. In radiochemistry, using an unsubstituted or fluoro-substituted triarylsulfonium salt yields [18F]fluorobenzene, which lacks a reactive site for subsequent functionalization. The specific para-iodo substitution is strictly required to synthesize 4-[18F]fluoroiodobenzene ([18F]FIB), allowing the molecule to act as a prosthetic group for Suzuki or Sonogashira cross-couplings to complex bioactive ligands [2]. Furthermore, substituting the triflate anion with a less nucleofugic counterion can alter solubility and impede the rapid 'minimalist' radiofluorination protocols required for short-half-life isotopes.

EUV Absorption Cross-Section and Acid Generation Efficiency

In extreme ultraviolet (EUV) lithography at 13.5 nm, photon absorption is heavily dependent on the atomic makeup of the photoresist rather than molecular chromophores. The iodine atom in (4-Iodophenyl)diphenylsulfonium triflate exhibits a remarkably high light absorption rate of approximately 1.4 × 10^7 cm²/mol. This is orders of magnitude higher than the absorption rates of hydrogen, carbon, or fluorine found in standard triphenylsulfonium triflate (TPS-Tf) [1]. Consequently, the iodinated PAG generates significantly more secondary electrons upon EUV exposure, leading to a higher quantum yield of triflic acid and enabling lower dose-to-clear metrics in resist formulations.

Evidence DimensionEUV light absorption rate (cm²/mol)
Target Compound Data~1.4 × 10^7 cm²/mol (driven by iodine substitution)
Comparator Or BaselineStandard TPS-Tf (dominated by C, H, F with negligible EUV cross-sections)
Quantified DifferenceOrders of magnitude higher absorption cross-section for the iodinated target
ConditionsEUV exposure (13.5 nm / 92 eV)

Procuring the iodinated PAG allows resist formulators to drastically improve EUV sensitivity, directly increasing wafer throughput on expensive lithography scanners.

Radiochemical Yield (RCY) in[18F]FIB Synthesis

For the synthesis of the prosthetic group 4-[18F]fluoroiodobenzene ([18F]FIB), (4-Iodophenyl)diphenylsulfonium triflate serves as a highly efficient precursor. Automated radiosynthesis utilizing this sulfonium salt achieves high radiochemical yields of 89 ± 10% (decay-corrected) within 60 minutes, including HPLC purification, with radiochemical purity exceeding 95%[1]. In contrast, traditional Balz-Schiemann diazonium decomposition methods lose up to 75% of the [18F]fluoride as gaseous byproducts, often capping yields at ~39% under optimized conditions [2].

Evidence DimensionDecay-corrected Radiochemical Yield (RCY)
Target Compound Data89 ± 10% RCY for[18F]FIB
Comparator Or BaselineTraditional diazonium precursors (~39% RCY)
Quantified DifferenceMore than 2x higher radiochemical yield with significantly less gaseous 18F loss
ConditionsAutomated nucleophilic radiofluorination module, 60 min total synthesis time

Higher radiochemical yields are critical when working with the 109.8-minute half-life of Fluorine-18, ensuring sufficient final tracer activity for clinical PET imaging.

Precursor Suitability for Downstream Cross-Coupling

The regioselectivity of the nucleophilic attack on (4-Iodophenyl)diphenylsulfonium triflate ensures that the [18F]fluoride specifically displaces the diphenylsulfonium group, leaving the iodine atom intact. This generates 4-[18F]fluoroiodobenzene, which acts as a ready source for subsequent palladium-catalyzed C-H activation and C-C bond-forming reactions (e.g., Suzuki or Sonogashira couplings) [1]. If standard triphenylsulfonium triflate were used, the resulting [18F]fluorobenzene would be inert to standard Pd-catalyzed cross-coupling, preventing the modular attachment of the 18F-label to complex, sensitive biomolecules.

Evidence DimensionDownstream coupling viability
Target Compound DataYields[18F]FIB (highly reactive in Pd-catalysis)
Comparator Or BaselineTriphenylsulfonium triflate (yields inert [18F]fluorobenzene)
Quantified DifferenceBinary difference: enables vs. prevents modular late-stage radiolabeling
ConditionsPalladium-catalyzed cross-coupling conditions

This compound is essential for researchers who need to radiolabel complex biological ligands that cannot survive the harsh conditions of direct nucleophilic radiofluorination.

High-Sensitivity EUV Photoresist Formulation

Due to the massive EUV absorption cross-section of the iodine atom, this compound is perfectly suited as a high-efficiency photoacid generator in next-generation lithography. It is the right choice for resist formulators aiming to lower the dose-to-clear and improve the resolution/sensitivity trade-off in semiconductor manufacturing [1].

Modular PET Radiotracer Synthesis

Where direct radiofluorination of a structurally sensitive bioactive ligand is impossible, this compound is used to rapidly synthesize the 4-[18F]fluoroiodobenzene prosthetic group. The retained iodine atom allows for subsequent mild palladium-catalyzed cross-coupling to the target ligand, making it indispensable for advanced radiopharmaceutical development [2].

Cationic Photopolymerization of Epoxies and Vinyl Ethers

Beyond specialized lithography, it functions as a robust cationic photoinitiator. Upon UV irradiation, it undergoes irreversible photolysis to release superacidic trifluoromethanesulfonic (triflic) acid, driving the rapid, high-conversion crosslinking of epoxy resins and vinyl ether monomers in industrial coatings and 3D printing applications [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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